
3-Butenoic acid, 4-(4-fluorophenyl)-2-oxo-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Fluorophenyl)-2-oxobut-3-enoic acid is an organic compound characterized by the presence of a fluorine atom attached to a phenyl ring, which is further connected to a butenoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-fluorophenyl)-2-oxobut-3-enoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluorobenzaldehyde and ethyl acetoacetate.
Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a base such as sodium ethoxide to form 4-(4-fluorophenyl)-3-buten-2-one.
Oxidation: The intermediate product is then oxidized using an oxidizing agent like potassium permanganate to yield 4-(4-fluorophenyl)-2-oxobut-3-enoic acid.
Industrial Production Methods
In an industrial setting, the production of 4-(4-fluorophenyl)-2-oxobut-3-enoic acid may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving automated systems for precise control of temperature, pressure, and reagent addition.
化学反応の分析
Types of Reactions
4-(4-Fluorophenyl)-2-oxobut-3-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to an alcohol, resulting in the formation of 4-(4-fluorophenyl)-3-hydroxybut-3-enoic acid.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst like copper(I) iodide.
Major Products
Oxidation: 4-(4-Fluorophenyl)-2,3-dioxobutanoic acid.
Reduction: 4-(4-Fluorophenyl)-3-hydroxybut-3-enoic acid.
Substitution: 4-(4-Aminophenyl)-2-oxobut-3-enoic acid or 4-(4-Mercaptophenyl)-2-oxobut-3-enoic acid.
科学的研究の応用
4-(4-Fluorophenyl)-2-oxobut-3-enoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 4-(4-fluorophenyl)-2-oxobut-3-enoic acid involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and specificity, allowing it to modulate biological pathways effectively. The keto and carboxylic acid groups play a crucial role in the compound’s reactivity and interaction with target molecules.
類似化合物との比較
Similar Compounds
4-(4-Chlorophenyl)-2-oxobut-3-enoic acid: Similar structure but with a chlorine atom instead of fluorine.
4-(4-Bromophenyl)-2-oxobut-3-enoic acid: Contains a bromine atom in place of fluorine.
4-(4-Methylphenyl)-2-oxobut-3-enoic acid: Features a methyl group instead of a halogen.
Uniqueness
4-(4-Fluorophenyl)-2-oxobut-3-enoic acid is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications.
特性
分子式 |
C10H7FO3 |
|---|---|
分子量 |
194.16 g/mol |
IUPAC名 |
4-(4-fluorophenyl)-2-oxobut-3-enoic acid |
InChI |
InChI=1S/C10H7FO3/c11-8-4-1-7(2-5-8)3-6-9(12)10(13)14/h1-6H,(H,13,14) |
InChIキー |
QWFACAOXARREDJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C=CC(=O)C(=O)O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Carbamic acid, N-[(1R,2R)-2-(5-bromo-2-thienyl)cyclopropyl]-, 1,1-dimethylethyl ester, rel-](/img/structure/B11823215.png)

![6-Nitroimidazo[1,2-a]pyrimidine](/img/structure/B11823231.png)
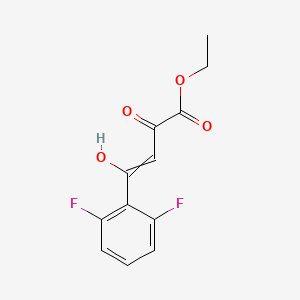
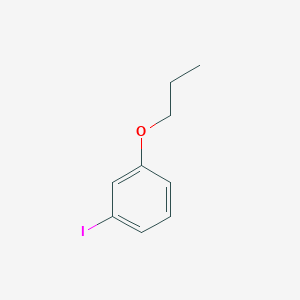
![3-[3-(2,3-dihydro-1H-indole-1-sulfonyl)-4,5-dimethoxyphenyl]prop-2-enoic acid](/img/structure/B11823246.png)
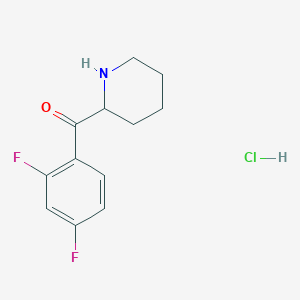
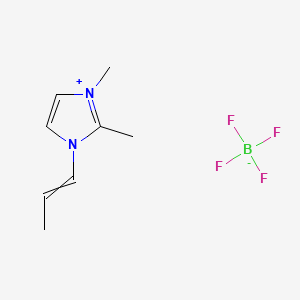
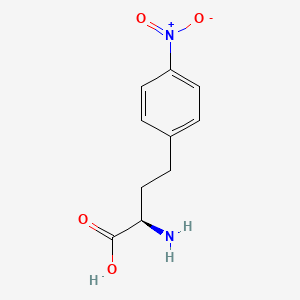
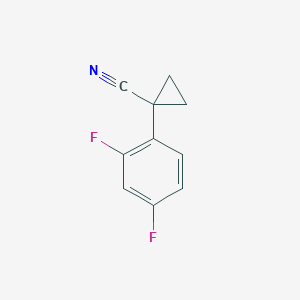

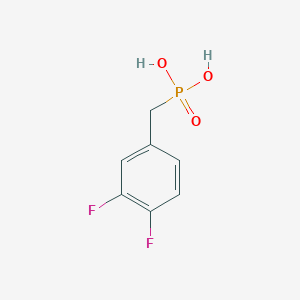
![Spiro[1-azabicyclo[2.2.2]octane-3,4'-imidazolidin]-2'-one hydrochloride](/img/structure/B11823292.png)
